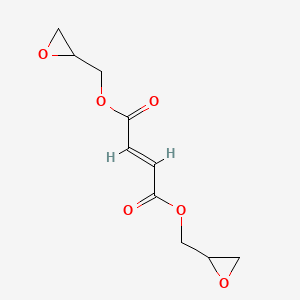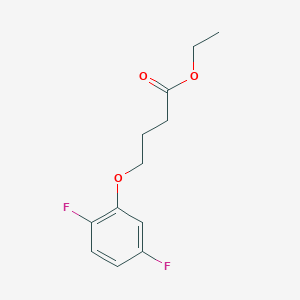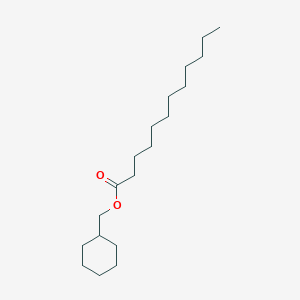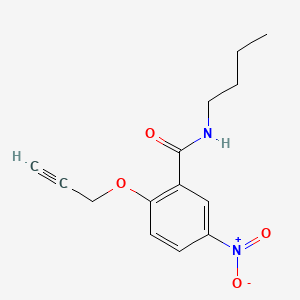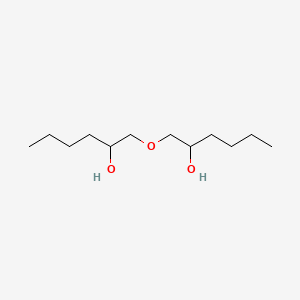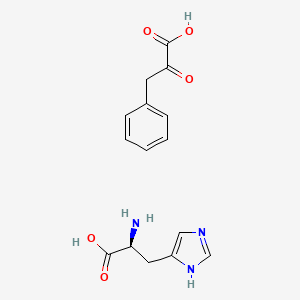
L-Histidine mono(3-phenylpyruvate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine mono(3-phenylpyruvate) is a compound with the molecular formula C15H17N3O5 and a molecular weight of 319.31 g/mol It is a derivative of the amino acid L-histidine, where the histidine molecule is bonded to a 3-phenylpyruvate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine mono(3-phenylpyruvate) typically involves the reaction of L-histidine with 3-phenylpyruvic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
L-Histidine mono(3-phenylpyruvate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of L-Histidine mono(3-phenylpyruvate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of L-Histidine mono(3-phenylpyruvate) depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with modified functional groups .
Applications De Recherche Scientifique
L-Histidine mono(3-phenylpyruvate) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies to understand reaction mechanisms and pathways.
Biology: Studied for its potential role in biological processes and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its effects on metabolic pathways and its role in disease treatment.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of L-Histidine mono(3-phenylpyruvate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to L-Histidine mono(3-phenylpyruvate) include other derivatives of L-histidine and 3-phenylpyruvate, such as:
- L-Histidine methyl ester
- L-Histidine ethyl ester
- 3-Phenylpyruvic acid
Uniqueness
L-Histidine mono(3-phenylpyruvate) is unique due to its specific structure, which combines the properties of both L-histidine and 3-phenylpyruvate. This unique combination allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable for research and industrial applications .
Propriétés
Numéro CAS |
93803-24-8 |
|---|---|
Formule moléculaire |
C15H17N3O5 |
Poids moléculaire |
319.31 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2-oxo-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H8O3.C6H9N3O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-5(6(10)11)1-4-2-8-3-9-4/h1-5H,6H2,(H,11,12);2-3,5H,1,7H2,(H,8,9)(H,10,11)/t;5-/m.0/s1 |
Clé InChI |
HXWWOVBNGFGPHI-ZSCHJXSPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


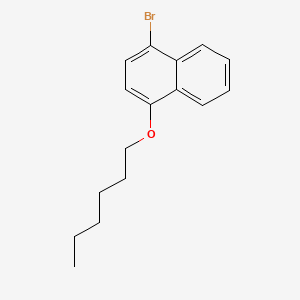

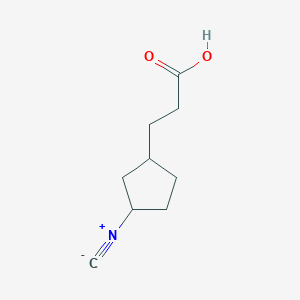


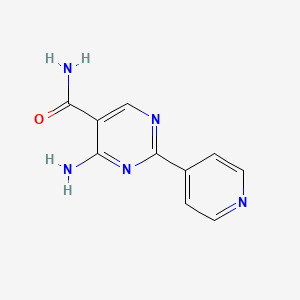
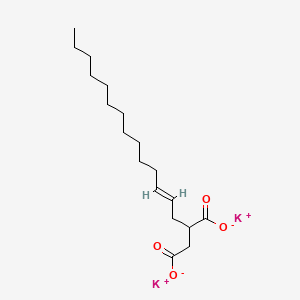
![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)

